molecular formula C38H46N10O8S2 B585260 Sildenafil dimer CAS No. 1346602-67-2

Sildenafil dimer

Cat. No. B585260
CAS RN: 1346602-67-2
M. Wt: 834.968
InChI Key: OPIJAYPVGDPKAA-UHFFFAOYSA-N
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Description

Sildenafil dimer is a derivative of Sildenafil . Sildenafil, sold under the brand name Viagra among others, is a medication used to treat erectile dysfunction and pulmonary arterial hypertension .


Synthesis Analysis

The synthesis of Sildenafil involves an improved chlorosulfonation reaction using chlorosulfonic acid and thionyl chloride . A two-step extraction for the analysis of sildenafil in human plasma has been reported .


Molecular Structure Analysis

The electron densities of iso-sildenafil and the cationic and neutral forms of sildenafil were examined by the application of the invariom formalism relying on diffraction data reported in the literature . The electron-density distributions obtained were subjected to topological analysis using the quantum theory of atoms in molecules (QTAIM) formalism to yield bond topological and atomic properties .


Chemical Reactions Analysis

The chemical name of sildenafil is 5-[2-ethoxy-5-(4-methylpiperazin-1-ylsulfonyl) phenyl]-1-methyl-3-n-propyl-1,6-dihydro-7 H-pyrazolo[4,3-d]pyrimidin-7-one . A method was developed for monitoring the chemical reactions during the synthesis of sildenafil .

Scientific Research Applications

  • Cardiac Protection : Sildenafil shows promise in cardiac protection. It has a preconditioning-like cardioprotective effect against ischemia/reperfusion injury in the heart. This is thought to be mediated through nitric oxide generated from endothelial and inducible nitric oxide synthases and the opening of mitochondrial ATP-sensitive potassium channels (Kukreja et al., 2005).

  • Pulmonary Arterial Hypertension : Clinical trials have shown the efficacy of Sildenafil in treating pulmonary arterial hypertension. It helps improve blood flow to well-ventilated regions of the lung, potentially improving gas exchange and exercise capacity in patients with idiopathic pulmonary fibrosis (Zisman et al., 2010).

  • Endothelial Dysfunction : Sildenafil is also being explored for its potential in treating endothelial dysfunction. Its ability to enhance nitric oxide signaling may play a role in this application (Azevedo et al., 2017).

  • Neuroprotection and Anti-Fatigue : Investigations into sildenafil’s role in neuroprotection and anti-fatigue effects have been conducted. However, results indicate that sildenafil does not significantly impact fatigue as measured by swim time in mice and has limited effects on certain Parkinson’s disease symptoms (Uthayathas et al., 2007).

  • Effects on Exercise Tolerance : Studies have been conducted to evaluate the impact of sildenafil on exercise tolerance, particularly in men with erectile dysfunction and chronic stable angina. The results suggest that sildenafil does not adversely affect exercise parameters in these individuals (Fox et al., 2003).

  • Seminal Parameters : Research indicates that sildenafil does not modify seminal parameters in normal subjects but may reduce the post-ejaculatory refractory time, thereby influencing sexual function (Aversa et al., 2000).

  • Renoprotective Effects : Sildenafil has shown potential renoprotective effects, particularly in models of hypertensive rats. These effects are likely due to its anti-inflammatory, antifibrotic, and antiapoptotic actions (Bae et al., 2012).

  • Phosphodiesterase-5 Inhibition for Cardioprotection : Sildenafil, as a phosphodiesterase-5 inhibitor, provides a novel strategy for cardioprotection, showing effectiveness in preconditioning adult cardiac myocytes against necrosis and apoptosis (Das, Xi, & Kukreja, 2005).

  • Blood Pressure Interaction Studies : The interaction of sildenafil with other drugs, particularly those affecting blood pressure, has been a topic of research. Sildenafil potentiates the hypotensive effects of glyceryl trinitrate and is well tolerated in hypertensive patients on amlodipine therapy (Webb et al., 1999).

  • Priapism Management : Sildenafil has been suggested as a management tool for priapism, particularly in sickle cell mouse models. It helps in controlling oxidative/nitrosative stress in the penis and regulates eNOS and PDE5 (Bivalacqua et al., 2013).

Mechanism of Action

Sildenafil acts by blocking phosphodiesterase 5 (PDE 5), an enzyme that promotes the breakdown of cGMP, which regulates blood flow in the penis . It requires sexual arousal to work, and does not by itself cause or increase sexual arousal . It also results in dilation of the blood vessels in the lungs .

Safety and Hazards

Sildenafil can cause side effects such as headaches, heartburn, and flushed skin . Rare but serious side effects include vision problems, hearing loss, and prolonged erection (priapism) that can lead to damage to the penis . Sildenafil should not be taken by people on nitrates such as nitroglycerin (glycerin trinitrate), as this may result in a serious drop in blood pressure .

Future Directions

Sildenafil has entered the fourth industrial era catalyzing the treatment advances against erectile dysfunction and pulmonary hypertension . The pharmacokinetic and pharmacodynamic behavior of the drug appears complex, interdependent and of critical importance whereas the treatment of special population cohorts is considered .

properties

IUPAC Name

5-[2-ethoxy-5-[4-[4-ethoxy-3-(1-methyl-7-oxo-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-5-yl)phenyl]sulfonylpiperazin-1-yl]sulfonylphenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H46N10O8S2/c1-7-11-27-31-33(45(5)43-27)37(49)41-35(39-31)25-21-23(13-15-29(25)55-9-3)57(51,52)47-17-19-48(20-18-47)58(53,54)24-14-16-30(56-10-4)26(22-24)36-40-32-28(12-8-2)44-46(6)34(32)38(50)42-36/h13-16,21-22H,7-12,17-20H2,1-6H3,(H,39,41,49)(H,40,42,50)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPIJAYPVGDPKAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)S(=O)(=O)C5=CC(=C(C=C5)OCC)C6=NC7=C(C(=O)N6)N(N=C7CCC)C)OCC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H46N10O8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

835.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1346602-67-2
Record name Sildenafil dimer
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1346602672
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SILDENAFIL DIMER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5C15VAS7NE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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